

2-Naphthaleneacetamide CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Naphthaleneacetamide

Cat. No.: B3031455

[Get Quote](#)

An In-depth Technical Guide to 2-Naphthaleneacetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of **2-Naphthaleneacetamide**, a synthetic organic compound of interest in various scientific domains. While its isomer, 1-Naphthaleneacetamide, has been extensively studied and commercialized, primarily as a plant growth regulator, the 2-isomer remains a subject of more specialized research. This document aims to consolidate the available technical data on **2-Naphthaleneacetamide**, offering insights into its chemical properties, synthesis, and potential applications, thereby serving as a valuable resource for professionals in research and development.

Core Compound Identification and Properties

2-Naphthaleneacetamide is a derivative of naphthalene, featuring an acetamide group attached to the second position of the naphthalene ring.

Chemical Identity

Identifier	Value	Source
CAS Number	36660-46-5	[1]
Molecular Formula	C ₁₂ H ₁₁ NO	[1]
Molecular Weight	185.22 g/mol	[1]
IUPAC Name	2-(naphthalen-2-yl)acetamide	[1]
Synonyms	2-(2-naphthyl)acetamide, β-Naphthylacetamide	[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Naphthaleneacetamide** is crucial for its application in experimental settings.

Property	Value	Source
Melting Point	141-143 °C (for the related 2-Naphthaleneacetic acid)	[2]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol and acetone.	[3]
Topological Polar Surface Area	43.1 Å ²	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]

Synthesis and Manufacturing

While specific, detailed industrial synthesis routes for **2-Naphthaleneacetamide** are not widely published, a common and logical laboratory-scale synthesis involves the amidation of its corresponding carboxylic acid, 2-Naphthaleneacetic acid.

Conceptual Synthesis Pathway

The conversion of 2-Naphthaleneacetic acid to **2-Naphthaleneacetamide** is a standard amidation reaction. This process typically involves the activation of the carboxylic acid group, followed by nucleophilic attack by ammonia or an ammonia equivalent.

[Click to download full resolution via product page](#)

Caption: Conceptual synthesis of **2-Naphthaleneacetamide**.

General Laboratory Protocol for Amidation

- Activation of Carboxylic Acid: Dissolve 2-Naphthaleneacetic acid in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Add an activating agent such as thionyl chloride (SOCl_2) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature until the conversion to the acyl chloride is complete.
- Amidation: The resulting solution containing the 2-naphthylacetyl chloride intermediate is then slowly added to a cooled (0 °C) concentrated solution of aqueous ammonia or a solution of ammonia in an organic solvent.
- Work-up and Purification: After the reaction is complete, the mixture is typically quenched with water. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na_2SO_4), and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure **2-Naphthaleneacetamide**.

Applications and Biological Activity

The biological activity of **2-Naphthaleneacetamide** is not as well-documented as its 1-isomer. However, based on the known activities of related compounds, its potential applications can be inferred.

Plant Growth Regulation

The most prominent application of naphthalene-based acetic acids and their derivatives is in agriculture as plant growth regulators. While 1-Naphthaleneacetic acid (1-NAA) and 1-Naphthaleneacetamide (1-NAAm) are widely used for promoting root formation and as fruit thinning agents, the activity of the 2-isomers is generally considered to be lower.[\[4\]](#)

A comparative study on the effects of 1- and 2-isomers of naphthalene acetamide and naphthalene acetic acid on plants revealed that while both isomers of the acetamide can induce cell elongation, the 1-isomer is significantly more potent.[\[5\]](#) The study also noted that 2-naphthalene acetamide was less effective in inducing nastic movements in plants compared to its corresponding acid.[\[5\]](#)

Research Chemical and Synthetic Intermediate

2-Naphthaleneacetamide serves as a valuable research chemical and an intermediate in organic synthesis. Its naphthalene core and reactive acetamide group make it a suitable precursor for the synthesis of more complex molecules, including potential drug candidates. The naphthalene moiety is a common scaffold in medicinal chemistry, found in a variety of therapeutic agents.

Potential in Drug Development

While there is limited direct evidence for the therapeutic applications of **2-Naphthaleneacetamide**, the naphthalene scaffold is present in numerous approved drugs. Further research into the biological activities of **2-Naphthaleneacetamide** and its derivatives could uncover novel therapeutic uses.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **2-Naphthaleneacetamide**.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2-Naphthaleneacetamide** is classified as follows:

Hazard Class	GHS Classification
Acute Toxicity, Oral	H302: Harmful if swallowed
Skin Corrosion/Irritation	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity	H335: May cause respiratory irritation

Source:[[1](#)]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles.
 - Skin Protection: Wear protective gloves and a lab coat.
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

While specific protocols for **2-Naphthaleneacetamide** are scarce, methodologies for the analysis of the closely related 1-Naphthaleneacetamide can be adapted.

Analytical Determination by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of trace amounts of **2-Naphthaleneacetamide** in various matrices.

General Workflow:

General workflow for LC-MS/MS analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Naphthaleneacetamide | C12H11NO | CID 95293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ナフタレン酢酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- To cite this document: BenchChem. [2-Naphthaleneacetamide CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3031455#2-naphthaleneacetamide-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com